molecular formula C21H16BrN3O2S B5715846 4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide

4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide

Cat. No.: B5715846
M. Wt: 454.3 g/mol
InChI Key: BHEAQHNWVIGZBS-DARPEHSRSA-N
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Description

4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide is a complex organic compound that features a benzimidazole moiety, a bromine atom, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

    Substitution Products: Various substituted benzimidazole derivatives.

    Oxidation Products: Oxidized forms of the benzimidazole ring.

    Coupling Products: Complex biaryl or heteroaryl compounds.

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness:

This detailed article provides a comprehensive overview of 4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(NE)-4-bromo-N-[(2-methylbenzimidazol-1-yl)-phenylmethylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2S/c1-15-23-19-9-5-6-10-20(19)25(15)21(16-7-3-2-4-8-16)24-28(26,27)18-13-11-17(22)12-14-18/h2-14H,1H3/b24-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEAQHNWVIGZBS-DARPEHSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1/C(=N/S(=O)(=O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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